1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime
Overview
Description
1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime is an organic compound characterized by the presence of a chlorophenyl group attached to a propanedione oxime structure
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime typically involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroso compounds, amines, and substituted derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the chlorophenyl group can interact with biological membranes, affecting cell signaling and function.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime can be compared with other similar compounds, such as:
Acetophenone oxime: Similar in structure but lacks the chlorophenyl group.
Benzaldehyde oxime: Contains a benzaldehyde group instead of a propanedione structure.
3-Chlorobenzaldehyde oxime: Similar but lacks the propanedione structure. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(3-Chlorophenyl)-1,2-propanedione 2-oxime, also known by its CAS number 56472-71-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8ClNO2. Its structure includes a chlorophenyl group and an oxime functional group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H8ClNO2 |
Molecular Weight | 199.62 g/mol |
CAS Number | 56472-71-0 |
Chemical Structure | Chemical Structure |
This compound exhibits various biological activities primarily through its interaction with biological macromolecules. The oxime group can participate in hydrogen bonding and coordination with metal ions, enhancing its reactivity and interaction with enzymes and receptors.
Antioxidant Activity
Research indicates that compounds with oxime functionalities often exhibit antioxidant properties. This activity is attributed to their ability to scavenge free radicals and chelate metal ions, which can contribute to oxidative stress reduction in biological systems.
Antimicrobial Activity
Studies have shown that derivatives of oxime compounds can possess significant antimicrobial properties. For instance, a study on related Schiff base complexes demonstrated their effectiveness against various bacterial strains, suggesting a similar potential for this compound .
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.
Case Study 1: Anticancer Properties
A study involving Schiff base complexes derived from similar diketones reported significant anticancer activity against several cell lines (e.g., HeLa, MCF7) . While specific data on this compound is limited, the structural similarities suggest it may also exhibit anticancer effects.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of oxime derivatives. Compounds with similar structures were found to inhibit key enzymes involved in metabolic pathways . This suggests that this compound could be evaluated for enzyme inhibition studies as well.
Research Findings
Recent research has highlighted the need for further exploration into the biological activities of oximes and their derivatives. The following findings summarize the current understanding:
- Antioxidant Activity : Demonstrated through free radical scavenging assays.
- Antimicrobial Activity : Effective against various pathogens; however, specific data for this compound is still required.
- Potential Anticancer Effects : Similar compounds have shown promise against cancer cell lines.
Properties
IUPAC Name |
(2E)-1-(3-chlorophenyl)-2-hydroxyiminopropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-3-2-4-8(10)5-7/h2-5,13H,1H3/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDFPMKNWYXTDS-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747335 | |
Record name | (2E)-1-(3-Chlorophenyl)-2-(hydroxyimino)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56472-71-0 | |
Record name | (2E)-1-(3-Chlorophenyl)-2-(hydroxyimino)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.